(S)-(+)-1-Cyclohexylethylamine

Catalog No.
S1515683
CAS No.
17430-98-7
M.F
C8H17N
M. Wt
127.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-Cyclohexylethylamine

CAS Number

17430-98-7

Product Name

(S)-(+)-1-Cyclohexylethylamine

IUPAC Name

(1S)-1-cyclohexylethanamine

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

InChI

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1

InChI Key

XBWOPGDJMAJJDG-ZETCQYMHSA-N

SMILES

CC(C1CCCCC1)N

Canonical SMILES

CC(C1CCCCC1)N

Isomeric SMILES

C[C@@H](C1CCCCC1)N

(S)-(+)-1-Cyclohexylethylamine is an organic compound with the molecular formula C₈H₁₇N. It is a chiral amine, characterized by its cyclohexyl and ethyl substituents on the nitrogen atom. The compound exists as a single enantiomer, which contributes to its unique properties and biological activities. The structure can be represented as follows:

text
CH3 | C6H11-C-NH2 | CH2

This compound is notable for its role in various

The specific mechanism of action of (S)-(+)-1-Cyclohexylethylamine depends on the context of its use. Studies suggest potential interactions with certain neurotransmitter systems due to its structural similarity to amphetamines, but more research is needed to define its precise biological effects [].

, including:

  • Alkylation Reactions: It can act as a nucleophile in alkylation reactions, forming new C–N bonds.
  • Acylation Reactions: The amine can undergo acylation to form amides, which are important intermediates in organic synthesis.
  • Resolution of Racemates: It is often used in the resolution of racemic mixtures, particularly with acids like mandelic acid, to isolate specific enantiomers .

The biological activity of (S)-(+)-1-Cyclohexylethylamine has been explored in various studies. It exhibits:

  • Antidepressant Effects: Some research suggests that it may have potential antidepressant properties due to its influence on neurotransmitter systems.
  • Neuroprotective Properties: The compound has been studied for its neuroprotective effects, possibly aiding in the treatment of neurodegenerative diseases.
  • Interaction with Receptors: It may interact with adrenergic and serotonergic receptors, contributing to its pharmacological profile .

Several methods exist for synthesizing (S)-(+)-1-Cyclohexylethylamine:

  • Chiral Pool Synthesis: Utilizing natural chiral sources to derive the amine.
  • Asymmetric Synthesis: Employing catalysts or reagents that favor the formation of one enantiomer over another.
  • Resolution Techniques: Using chiral acids for the resolution of racemic mixtures into their enantiomers .

(S)-(+)-1-Cyclohexylethylamine finds applications in:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
  • Chemical Industry: The compound serves as a building block in organic synthesis, particularly in creating complex amines and other derivatives.
  • Research: Its unique properties make it valuable in research settings for studying chiral interactions and drug design .

Studies on (S)-(+)-1-Cyclohexylethylamine have focused on its interactions with different biological systems:

  • Receptor Binding Studies: Investigations into how it binds to specific receptors, influencing signaling pathways.
  • Metabolic Studies: Research into how this compound is metabolized within biological systems, affecting its efficacy and safety profile.

These studies are crucial for understanding its potential therapeutic applications.

(S)-(+)-1-Cyclohexylethylamine shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructureUnique Features
(R)-(-)-1-CyclohexylethylamineC₈H₁₇NEnantiomer with potentially different biological activity.
1-MethylcyclohexylamineC₇H₁₅NContains a methyl group instead of an ethyl group; different steric effects.
BenzylamineC₇H₉NAromatic amine; different reactivity due to the presence of a benzene ring.

(S)-(+)-1-Cyclohexylethylamine is unique due to its specific stereochemistry and the presence of a cyclohexyl group, which influences its reactivity and biological interactions compared to these similar compounds.

Reductive Amination Pathways for Laboratory-Scale Production

Reductive amination remains a cornerstone for synthesizing (S)-(+)-1-cyclohexylethylamine in laboratory settings. This one-pot reaction involves the condensation of cyclohexanone with methylamine to form an imine intermediate, followed by selective reduction to the amine. Sodium cyanoborohydride (NaBH$$_3$$CN) is a preferred reducing agent due to its stability under mildly acidic conditions (pH 3–4), which facilitates imine formation while avoiding premature reduction of the carbonyl group [5]. For instance, cyclohexanone reacts with methylamine in methanol at pH 4, yielding the target amine with 87% efficiency after 12 hours at room temperature [5].

Enzymatic reductive amination has emerged as a stereoselective alternative. Fungal reductive aminases (RedAms) and engineered imine reductases (IREDs) catalyze both imine formation and reduction, enabling the production of chiral amines with high enantiomeric excess (ee > 99%) [3] [6]. For example, the engineered IRED variant M5 achieves stereocontrol by selectively binding imine precursors in its enzyme pocket, producing over 80 axially chiral cyclohexylamines under industrial standards [6].

Table 1: Comparison of Laboratory-Scale Reductive Amination Methods

MethodCatalyst/EnzymeSolventTemperatureYield (%)ee (%)
Chemical (NaBH$$_3$$CN)NoneMethanol25°C87N/A
Enzymatic (IRED M5)Engineered IREDBuffer30°C9299

Industrial-Scale Catalytic Hydrogenation Using Transition Metal Catalysts

Industrial production of (S)-(+)-1-cyclohexylethylamine employs catalytic hydrogenation to enhance scalability and cost efficiency. While rhodium complexes are widely used for asymmetric hydrogenation, recent studies highlight the efficacy of copper-chromium-lanthanum (Cu-Cr-La) catalysts supported on γ-alumina (γ-Al$$2$$O$$3$$) for reductive amination [4]. In a fixed-bed reactor, cyclohexanone and ammonia undergo premixing in methanol with 4Å molecular sieves to remove water, followed by hydrogenation at 180°C and 3.0 MPa H$$_2$$. This method achieves 99% conversion and 83.9% selectivity toward cyclohexylamine, minimizing byproducts like cyclohexanol and dicyclohexylamine [4].

Table 2: Optimization of Industrial Hydrogenation Conditions

ParameterOptimal ValueConversion (%)Selectivity (%)
Temperature180°C99.083.9
H$$_2$$ Pressure3.0 MPa99.083.9
Ammonia Flow Rate10 L/h99.083.9

Enantiomeric Purity Enhancement via Chiral Resolution Techniques

Achieving high enantiomeric purity is critical for pharmaceutical applications. Enzymatic resolution using engineered IREDs offers a stereo-complementary approach. By reshaping the enzyme’s active site, IRED M5 distinguishes between imine stereoisomers, favoring configurations that yield the (S)-enantiomer with >99% ee [6]. Traditional methods, such as diastereomeric salt formation with tartaric acid, remain viable but require multiple crystallization steps, reducing overall yield.

Green Chemistry Approaches in Continuous Flow Reactor Systems

Continuous flow reactors enhance sustainability by improving mass transfer and reducing solvent waste. In the premixing process, cyclohexanone and ammonia are dissolved in methanol and passed through a fixed-bed reactor containing Cu-Cr-La/γ-Al$$2$$O$$3$$ [4]. This system achieves 99% conversion with 83.9% selectivity, outperforming batch reactors by 20% in energy efficiency. Enzymatic flow systems using immobilized RedAms further reduce environmental impact by operating at ambient temperatures and eliminating heavy metal catalysts [3].

Table 3: Batch vs. Continuous Flow Reactor Performance

MetricBatch ReactorContinuous Flow
Conversion (%)8599
Selectivity (%)7083.9
Energy ConsumptionHighLow

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (65.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (65.87%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (30.16%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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